molecular formula C17H15ClN2OS B5694062 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine

4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B5694062
M. Wt: 330.8 g/mol
InChI Key: SOXSETHSNIPZGW-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group and a 2-ethoxyphenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with 2-ethoxyaniline in the presence of a thionating agent such as phosphorus pentasulfide (P2S5) to form the thiazole ring. The reaction is usually carried out in an inert solvent like toluene or xylene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Key parameters such as temperature, pressure, and reaction time are carefully controlled. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine has found applications in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
  • 4-(4-chlorophenyl)-N-(2-phenyl)-1,3-thiazol-2-amine
  • 4-(4-bromophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine

Uniqueness

4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine is unique due to the presence of both a 4-chlorophenyl group and a 2-ethoxyphenyl group, which impart distinct chemical and biological properties. The combination of these substituents enhances its potential as a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-2-21-16-6-4-3-5-14(16)19-17-20-15(11-22-17)12-7-9-13(18)10-8-12/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXSETHSNIPZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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